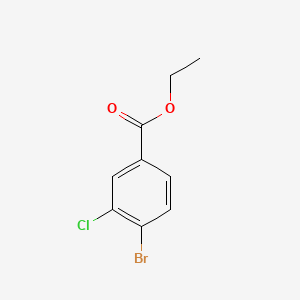

Ethyl 4-bromo-3-chlorobenzoate

描述

Overview of Halogenated Aromatic Esters as Versatile Synthetic Intermediates in Research

Halogenated aromatic esters are a class of organic compounds that serve as fundamental building blocks in modern organic synthesis. Their utility stems from the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the aromatic ring, which significantly influences the molecule's reactivity. These halogens can act as leaving groups in various cross-coupling reactions or direct the position of further electrophilic aromatic substitutions, providing chemists with precise control over the construction of complex molecular architectures.

The ester functional group adds another layer of synthetic versatility, as it can be readily converted into other functional groups such as carboxylic acids, amides, or alcohols. Organic halides are among the most widely used precursors and intermediates for a multitude of organic transformations. nih.govacs.org Their ability to function as synthetic equivalents for cationic, radical, or anionic carbon-based synthons makes them invaluable in retrosynthetic analysis and practical application. nih.gov The conversion of relatively inexpensive and readily available carboxylic acids into valuable organic halides through processes like halodecarboxylation is a key strategy in synthetic chemistry. nih.govacs.org This makes halogenated aromatic compounds, including esters, crucial for developing new pharmaceuticals, agrochemicals, and materials. nih.gov

The Contextual Significance of Ethyl 4-bromo-3-chlorobenzoate within Synthetic Chemistry and Drug Discovery Programs

Within the broad class of halogenated aromatic esters, this compound (C₉H₈BrClO₂) stands out as a significant intermediate. biosynth.com Its structure, featuring two different halogen substituents (bromo and chloro) on the benzoate (B1203000) ring, offers opportunities for selective and stepwise functionalization. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for regioselective cross-coupling reactions, where one halogen can be selectively replaced while the other remains intact for a subsequent transformation. This feature is highly desirable in multi-step syntheses requiring precise control.

The compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid. glpbio.combldpharm.com Its primary role is that of a "building block" or "intermediate" in the synthesis of more complex molecules. biosynth.combldpharm.com While specific end-products are diverse, the utility of halogenated compounds is well-established in medicinal chemistry. Chlorine, in particular, is a key component in many pharmaceuticals used to treat a wide range of diseases. nih.gov Therefore, intermediates like this compound are valuable starting points in drug discovery programs, providing a scaffold that can be elaborated into potential therapeutic agents. nih.gov

Properties of this compound

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 120077-67-0 | bldpharm.comnih.govsigmaaldrich.comamerigoscientific.com |

| Molecular Formula | C₉H₈BrClO₂ | bldpharm.comnih.govamerigoscientific.com |

| Molecular Weight | 263.52 g/mol | bldpharm.comnih.gov |

| Monoisotopic Mass | 261.93962 Da | nih.gov |

| Physical Form | Powder | sigmaaldrich.com |

| XLogP3-AA | 3.5 | nih.gov |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)Cl | nih.gov |

| InChIKey | MFEKZEDRMMGDFI-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Compound Index

属性

IUPAC Name |

ethyl 4-bromo-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEKZEDRMMGDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Functional Group Transformations of Ethyl 4 Bromo 3 Chlorobenzoate

Nucleophilic Substitution Reactions on the Halogenated Aromatic Core

Nucleophilic aromatic substitution (SNAr) reactions on ethyl 4-bromo-3-chlorobenzoate are influenced by the electron-withdrawing nature of the ethyl ester group, which activates the aromatic ring towards nucleophilic attack. The relative reactivity of the two halogen atoms is a key consideration for achieving regioselectivity. Generally, in SNAr reactions of dihaloarenes, the rate of substitution is influenced by both the carbon-halogen bond strength and the ability of the halogen to stabilize the intermediate Meisenheimer complex through electronegativity.

The C-Br bond is weaker than the C-Cl bond, which would suggest that bromine is a better leaving group. However, the greater electronegativity of chlorine can better stabilize the negative charge in the Meisenheimer complex. In many cases, the position of the halogen relative to the activating group is the dominant factor. For this compound, the bromine atom is para to the electron-withdrawing ester group, while the chlorine atom is meta. The para position experiences a stronger activating effect, making the C-Br bond more susceptible to nucleophilic attack.

Common nucleophiles used in SNAr reactions with this substrate include amines, alkoxides, and thiolates. The choice of reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can be optimized to favor the substitution of one halogen over the other.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Predicted Major Product | Rationale |

| Primary/Secondary Amine | Ethyl 4-amino-3-chlorobenzoate derivative | The bromine at the C4 position is more activated by the para-ester group, making it the preferred site for nucleophilic attack. |

| Alkoxide (e.g., NaOMe) | Ethyl 4-methoxy-3-chlorobenzoate | Similar to amination, the C4 position is electronically favored for substitution. |

| Thiolate (e.g., NaSPh) | Ethyl 4-(phenylthio)-3-chlorobenzoate | The greater activation at the para position directs the substitution to the C-Br bond. |

Cross-Coupling Reaction Chemistry

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to its two distinct halogen atoms. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org It is one of the most widely used cross-coupling reactions for the formation of biaryl compounds. mdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com

In the case of this compound, the selective coupling at the C-Br bond is generally favored over the C-Cl bond. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to achieve high yields of the mono-arylated product at the 4-position. nih.govnih.gov

Table 2: Typical Conditions for Selective Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Source of the active Pd(0) species. youtube.com |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. nih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. youtube.com |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Provides the aryl group to be coupled. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes the reactants and catalyst. |

Other Palladium-Catalyzed Cross-Coupling Strategies

Beyond the Suzuki-Miyaura coupling, this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. Selective reaction at the C-Br bond is expected.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne to form an aryl-alkyne. The C-Br bond is significantly more reactive under typical Sonogashira conditions.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine. libretexts.orgwikipedia.org High selectivity for the C-Br bond can be achieved, enabling the synthesis of 4-amino-3-chlorobenzoate derivatives. beilstein-journals.orgorganic-chemistry.org

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. Similar to other palladium-catalyzed reactions, the C-Br bond is the more reactive site.

Alternative Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions, other transition metals can also be employed, sometimes offering different reactivity or selectivity profiles.

Copper-Catalyzed Coupling (Ullmann Condensation): This reaction is particularly useful for the formation of C-O and C-N bonds. While harsher conditions are often required compared to palladium-catalyzed reactions, it can be an effective method for certain transformations.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can be a more cost-effective alternative to palladium and can exhibit different reactivity, sometimes enabling the coupling of less reactive aryl chlorides. However, selective coupling at the C-Br bond of this compound would still be the expected outcome under most conditions.

Directed Ortho-Metalation and C-H Activation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile. uwindsor.caimperial.ac.uknih.gov

The ester group in this compound can act as a DMG, directing metalation to the C2 position. organic-chemistry.orguwindsor.cayoutube.com This would provide a route to 2-substituted-4-bromo-3-chlorobenzoates. The presence of the halogen atoms can influence the efficiency of the DoM reaction, and careful optimization of the base and reaction conditions is necessary to achieve the desired transformation without competing side reactions, such as halogen-metal exchange.

C-H activation is a related strategy that involves the catalytic cleavage of a C-H bond and its subsequent functionalization. researchgate.netnih.govuniv-rennes.fr Transition metal catalysts, often from the platinum group, are used to mediate these reactions. oup.com For this compound, C-H activation could potentially be directed by the ester group to functionalize the C2 position, offering an alternative to DoM.

Reductive Dehalogenation and Hydrodehalogenation Pathways

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom (hydrodehalogenation) or another group. thieme-connect.de This can be a useful transformation for selectively removing one of the halogens from this compound. The relative ease of reduction for aryl halides generally follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. mdpi.com

This reactivity trend suggests that the C-Br bond in this compound can be selectively reduced in the presence of the C-Cl bond. acs.orgchemrxiv.org Various methods can be employed for this transformation, including:

Catalytic Transfer Hydrogenation: This method often utilizes a palladium catalyst and a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or sodium formate, to effect the reduction. thieme-connect.de

Electrochemical Reduction: This technique can provide a high degree of selectivity by controlling the applied potential. acs.orgchemrxiv.org

Metal-Mediated Reduction: Reagents such as zinc dust in the presence of an acid can also be used for reductive dehalogenation.

By selectively removing the bromine atom, ethyl 3-chlorobenzoate (B1228886) can be synthesized, which can then undergo further functionalization at the 4-position or at the remaining chlorine atom.

Table 3: Summary of Chemical Transformations

| Reaction Type | Primary Site of Reactivity | Potential Products |

| Nucleophilic Aromatic Substitution | C4 (Bromine) | 4-Amino, 4-Alkoxy, 4-Thioether derivatives |

| Suzuki-Miyaura Coupling | C4 (Bromine) | 4-Aryl-3-chlorobenzoates |

| Other Pd-Couplings | C4 (Bromine) | 4-Alkene, 4-Alkyne, 4-Amine derivatives |

| Directed Ortho-Metalation | C2 (ortho to Ester) | 2-Substituted-4-bromo-3-chlorobenzoates |

| Reductive Dehalogenation | C4 (Bromine) | Ethyl 3-chlorobenzoate |

Ester Hydrolysis and Derivatization to Carboxylic Acids and Amides

The ethyl ester group of this compound is a key functional handle that can be readily transformed into other functionalities, most notably carboxylic acids and amides. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of new molecular entities.

The hydrolysis of the ester to its corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid, is a standard and efficient reaction that can be achieved under both acidic and basic conditions. aobchem.comsigmaaldrich.com Acid-catalyzed hydrolysis involves heating the ester in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695).

Alternatively, base-promoted hydrolysis, also known as saponification, offers an irreversible pathway to the carboxylate salt. This is typically carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The resulting carboxylate salt is then protonated in a subsequent acidic workup step to yield the final 4-bromo-3-chlorobenzoic acid. The choice between acidic and basic hydrolysis often depends on the compatibility of other functional groups within the molecule with the reaction conditions.

Once obtained, 4-bromo-3-chlorobenzoic acid can be readily converted into a wide range of amides through reaction with various primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or the conversion of the carboxylic acid to a more reactive acyl chloride, often by treatment with thionyl chloride or oxalyl chloride. For instance, a similar compound, 4-bromobenzoic acid, has been successfully coupled with (S)-1-phenylethanamine using titanium tetrachloride as a coupling reagent to produce the corresponding amide in excellent yield. researchgate.net This suggests that 4-bromo-3-chlorobenzoic acid can be similarly derivatized to a diverse library of amides.

| Transformation | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Ester to Carboxylic Acid | H₂O, H₂SO₄ (cat.), heat | 4-bromo-3-chlorobenzoic acid | Acid-catalyzed Hydrolysis |

| Ester to Carboxylate Salt | 1. NaOH (aq.), heat; 2. H₃O⁺ | 4-bromo-3-chlorobenzoic acid | Saponification |

| Carboxylic Acid to Amide | Amine (R-NH₂), Coupling Agent (e.g., DCC), Solvent | 4-bromo-3-chloro-N-R-benzamide | Amidation |

Cyclization Reactions and Heterocycle Formation Utilizing the Benzoate (B1203000) Scaffold

The aromatic core of this compound, decorated with reactive halogen atoms, provides a valuable platform for the construction of various heterocyclic ring systems. These reactions often leverage the principles of intramolecular cyclization or intermolecular condensation followed by cyclization, leading to the formation of fused ring systems with potential biological or material applications. The differential reactivity of the bromo and chloro substituents can also be exploited for selective, stepwise transformations.

Benzopyrans, and their oxidized counterparts, coumarins (benzopyran-2-ones) and chromones (benzopyran-4-ones), are an important class of oxygen-containing heterocycles with a wide range of biological activities. The synthesis of such structures often involves the condensation of a phenol (B47542) with a suitable three-carbon unit. While direct conversion of this compound to a benzopyran is not straightforward without prior modification, its derivatives can serve as precursors.

For example, a general strategy for the synthesis of benzopyran-4-ones involves the Vilsmeier-Haack reaction of ortho-hydroxy acetophenones to generate 3-formyl benzopyran-4-ones. nih.gov To utilize this compound in such a synthesis, it would first need to be converted to an appropriately substituted ortho-hydroxy acetophenone (B1666503). This could potentially be achieved through a series of reactions, such as a Friedel-Crafts acylation followed by functional group interconversions. Another approach involves the condensation of ortho-hydroxyacetophenone with diethyl oxalate (B1200264) to form an intermediate that can be cyclized and dehydrated to yield ethyl 4-oxochromen-2-carboxylate. rsc.org This highlights the potential of using benzoate-derived structures in the synthesis of benzopyran systems.

The presence of two distinct halogen atoms on the benzoate scaffold of this compound opens up possibilities for the synthesis of a diverse range of other heterocyclic architectures, particularly through transition metal-catalyzed cross-coupling reactions followed by cyclization. The bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed reactions such as Suzuki or Sonogashira couplings. This allows for selective functionalization at the 4-position.

| Heterocyclic System | General Synthetic Strategy | Potential Role of Benzoate Scaffold |

|---|---|---|

| Benzopyran-4-ones | Vilsmeier-Haack formylation of o-hydroxy acetophenones | Serves as a precursor to the required acetophenone derivative |

| Fused Heterocycles | Palladium-catalyzed cross-coupling (e.g., Sonogashira) followed by intramolecular cyclization | Provides a halogenated platform for selective cross-coupling and subsequent cyclization |

| Benzofurans | Cyclization of appropriately substituted bromo-aromatic precursors | Acts as a starting material for elaboration into a suitable benzofuran (B130515) precursor |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Development as a Building Block for Architecturally Complex Organic Molecules

The structural framework of Ethyl 4-bromo-3-chlorobenzoate, characterized by the presence of two distinct halogen atoms and an ester group, makes it a highly versatile precursor for the synthesis of architecturally complex organic molecules. The differential reactivity of the bromo and chloro substituents, along with the synthetic handle provided by the ethyl ester, allows for a stepwise and controlled introduction of various molecular fragments. This strategic functionalization is crucial in multi-step synthetic sequences aimed at building intricate molecular scaffolds. google.comwikipedia.orgvapourtec.com

One of the key reactions that underscores the utility of this compound as a building block is the Suzuki coupling reaction. wikipedia.orgnrochemistry.comscribd.comorganic-chemistry.orgnih.gov This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds by coupling the aryl halide moiety of this compound with a wide range of organoboron compounds. This methodology has been extensively used to synthesize biaryl compounds, which are common motifs in many biologically active molecules and functional materials. The presence of two different halogens allows for selective or sequential couplings, further enhancing its synthetic potential.

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, alcohols, or ketones. This versatility allows for the incorporation of the benzoyl scaffold into larger and more complex molecular systems. For instance, derivatives of this compound can be used to synthesize substituted benzophenones, which are important intermediates in the synthesis of various natural products and pharmaceuticals. researchgate.netgoogle.comnih.govscispace.comviirj.org

Table 1: Key Reactions for Building Complex Molecules

| Reaction Type | Reagents/Conditions | Outcome |

| Suzuki Coupling | Palladium catalyst, base, organoboron compound | Formation of C-C bonds, synthesis of biaryls |

| Friedel-Crafts Acylation | Lewis acid (e.g., AlCl₃, TiCl₄), acyl chloride/anhydride | Formation of ketones (benzophenones) |

| Grignard Reaction | Magnesium, organohalide | Formation of C-C bonds, synthesis of alcohols/ketones |

| Ester Hydrolysis | Acid or base catalysis | Conversion of ester to carboxylic acid |

| Amidation | Amine, coupling agent | Conversion of ester/acid to amide |

Intermediate in the Synthesis of Pharmaceutical Agents

This compound and its close derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical agents. The specific arrangement of its functional groups allows for the strategic construction of the core structures of several modern drugs.

The bromo-chlorobenzoyl scaffold is a key component in the synthesis of a new class of anti-diabetic drugs known as SGLT2 inhibitors. nih.govias.ac.inarkat-usa.orgclockss.orgacs.orgnih.gov For example, the synthesis of Dapagliflozin, a widely used SGLT2 inhibitor, involves intermediates derived from 5-bromo-2-chlorobenzoic acid. google.comias.ac.inarkat-usa.orgveeprho.com The synthetic pathway often involves the coupling of the halogenated benzene (B151609) ring with a protected glucose derivative to form the characteristic C-aryl glucoside structure of these drugs.

Furthermore, the versatility of this building block extends to the synthesis of other biologically active compounds. For instance, substituted benzophenones derived from similar precursors have been investigated for their antileishmanial activity. researchgate.net The synthesis of various heterocyclic compounds, such as 5-bromobenzofuran-based heterocycles with potential antimicrobial activity, also utilizes related bromo-substituted aromatic precursors. sciepub.com Additionally, new series of Schiff bases and pyrazole (B372694) derivatives with potential biological activities have been synthesized from starting materials like ethyl-4-aminobenzoate, showcasing the broad utility of substituted benzoates in generating diverse bioactive molecules. researchgate.net

The development of enzyme inhibitors is a cornerstone of modern drug discovery, and this compound serves as a valuable starting material in this endeavor. The most prominent examples are the SGLT2 inhibitors, which function by inhibiting the sodium-glucose cotransporter 2 in the kidneys. nih.govias.ac.inclockss.orgnih.gov

Beyond SGLT2, the benzophenone (B1666685) scaffold, which can be synthesized from this compound derivatives, is a recurring motif in various enzyme inhibitors. nih.gov For instance, substituted benzophenone analogues have been synthesized and evaluated as inhibitors of p38α MAP kinase, an enzyme implicated in inflammatory responses. In a different context, eugenyl benzoate (B1203000) derivatives have been synthesized and investigated as BCL-2 inhibitors for their potential in cancer therapy. nih.gov These examples highlight the broad applicability of the core structure of this compound in the design and synthesis of novel enzyme inhibitors.

Table 2: Examples of Pharmaceutical Agents and Precursors

| Compound Class | Target/Application | Key Synthetic Precursor |

| SGLT2 Inhibitors (e.g., Dapagliflozin) | Type 2 Diabetes | 5-bromo-2-chlorobenzoic acid / 5-bromo-2-chloro-4'-ethoxybenzophenone |

| Benzophenone Ethers | Antileishmanial | 4-Hydroxybenzophenone and substituted aryl halides |

| Benzophenone Derivatives | p38α MAP kinase inhibitors | Substituted benzophenones |

| Eugenyl Benzoate Derivatives | BCL-2 inhibitors (Anticancer) | Eugenol and substituted benzoic acids |

| 5-Bromobenzofuran Heterocycles | Antimicrobial | 2-acetyl-5-bromobenzofuran |

Utilization in Agrochemical Development

Halogenated aromatic compounds are a well-established class of molecules in the agrochemical industry, finding use as herbicides, insecticides, and fungicides. While specific examples detailing the direct use of this compound in commercial agrochemicals are not widely documented in publicly available literature, its chemical structure is highly relevant to this field. For instance, a patent describes the use of substituted bromo- or chloroacetamides as herbicides. google.com The reactivity of the bromo and chloro substituents, along with the ester group, allows for the synthesis of a wide array of derivatives that could be screened for herbicidal or pesticidal activity.

Research in Specialty Chemicals and Materials Science

The application of this compound extends beyond the life sciences into the realm of specialty chemicals and materials science. The rigid aromatic core and the presence of polar functional groups make it a candidate for the synthesis of novel materials with interesting optical or electronic properties. For example, research into liquid crystals has explored the synthesis of new bent-shaped molecules derived from diethylpyrimidine, which involves reactions with chloroacetylchloride and 4-hydroxybenzonitrile. ajchem-a.com Although not directly employing this compound, this work demonstrates the potential of halogenated benzoic acid derivatives in the creation of liquid crystalline materials. The ability to undergo polymerization or be incorporated into polymer backbones is another area of potential application.

Contributions to Combinatorial and Parallel Synthesis Libraries

Combinatorial chemistry and parallel synthesis are powerful tools in drug discovery and materials science for the rapid generation of large libraries of related compounds for high-throughput screening. vapourtec.comscilit.com this compound is an excellent scaffold for the construction of such libraries. The presence of three distinct functional handles—the bromo group, the chloro group, and the ethyl ester—allows for the systematic introduction of a wide variety of substituents at each position.

For example, the ester can be converted to a library of amides by reacting it with a diverse set of amines. The bromo and chloro groups can be subjected to various cross-coupling reactions, such as the Suzuki or Stille couplings, with a wide array of boronic acids or organostannanes to introduce different aryl or alkyl groups. wikipedia.orgnrochemistry.comscribd.comorganic-chemistry.orgnih.gov This multi-directional derivatization can quickly generate a large and structurally diverse library of compounds from a single, readily available starting material, thereby accelerating the discovery of new molecules with desired biological or material properties.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Mechanistic Insights

Detailed HRMS data, which would provide the exact mass of the molecule and its fragments, is not available in the reviewed literature. Such data would be crucial for confirming the elemental composition and for elucidating fragmentation pathways, offering insights into the compound's structure and stability.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While some patent documents allude to the use of ¹H NMR for basic characterization, detailed spectra and data for advanced NMR techniques are absent.

1D NMR (¹H, ¹³C, DEPT) for Proton and Carbon Assignments

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons and carbons of Ethyl 4-bromo-3-chlorobenzoate are not published in detail. A full assignment of the aromatic and ethyl group signals, which would be fundamental for structural confirmation, cannot be accurately presented without this primary data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There is no available information on the application of 2D NMR techniques to this compound. These advanced methods are instrumental in establishing the connectivity between protons and carbons and in determining through-space correlations, which are vital for an unambiguous structural assignment of complex molecules.

Application of ³¹P NMR in Catalysis Involving Phosphorus-Containing Intermediates

No research articles were identified that describe the use of this compound in catalytic reactions involving phosphorus-containing intermediates, and therefore, no ³¹P NMR data is available in this context.

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

A detailed FT-IR spectrum with assignments for the characteristic vibrational frequencies of this compound has not been published. Such a spectrum would reveal key functional groups, including the carbonyl (C=O) stretch of the ester, C-O stretches, and vibrations associated with the substituted aromatic ring, such as C-H, C=C, C-Cl, and C-Br bonds.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a vital analytical tool that provides information on the vibrational modes of a molecule, complementing data obtained from infrared (IR) spectroscopy. The technique is based on the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the energy of molecular vibrations. For this compound, Raman spectroscopy is particularly useful for identifying vibrations that are weak or inactive in the IR spectrum, such as symmetric vibrations and those involving the C-Br and C-Cl bonds.

Key vibrational modes expected in the Raman spectrum of this compound include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Ester C=O stretching: A strong band usually found around 1720-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the halogen substituents on the benzene (B151609) ring.

Aromatic ring C=C stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the substituted benzene ring.

C-O stretching: Vibrations from the ester linkage.

C-Cl and C-Br stretching: These appear at lower frequencies, typically in the range of 600-800 cm⁻¹ for C-Cl and 500-600 cm⁻¹ for C-Br.

Research on related compounds, such as hydroxybenzoic acid isomers, demonstrates that Raman spectroscopy can effectively differentiate subtle structural variations, with distinct peaks corresponding to in-plane bending and torsional modes of the substituted ring. scielo.br Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the Raman spectrum and aid in the precise assignment of these vibrational modes. smsjournals.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Table 1: Representative Crystallographic Data for a Related Halogenated Benzoate (B1203000)

| Parameter | Value |

|---|---|

| Compound | 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate researchgate.net |

| Chemical Formula | C₁₅H₁₀BrClO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6797 (3) |

| b (Å) | 10.0238 (4) |

| c (Å) | 10.7851 (5) |

| α (°) | 90.980 (4) |

| β (°) | 107.573 (4) |

| γ (°) | 92.138 (3) |

This data is for a structurally similar compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Advanced Chromatographic Techniques for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. It is a cornerstone of quality control in pharmaceutical and chemical manufacturing. biomedres.usresearchgate.net

For the quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. Separation is achieved based on the differential partitioning of the analyte and any impurities between the two phases. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

HPLC is also crucial for impurity profiling, which involves the detection and quantification of synthesis-related impurities or degradation products. biomedres.us By developing a validated, high-resolution method, it is possible to separate closely related compounds, such as isomers or precursors. For halogenated aromatic compounds, specialized columns like phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivity based on π-π interactions. chromforum.org

Table 2: Typical HPLC Parameters for Analysis of Aromatic Esters

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 10-20 µL |

| Detector | UV/DAD at ~240-254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Reaction Progress

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. nih.gov It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. mdpi.comyoutube.com For this compound, GC-MS is highly effective for monitoring the progress of its synthesis by quantifying the consumption of reactants and the formation of the product. ijpsr.comnih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a polysiloxane stationary phase, separates components based on their boiling points and polarity. ijpsr.com As each component elutes, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification. nih.govmdpi.com This makes GC-MS an excellent tool for identifying volatile byproducts or impurities in the final product.

Table 3: Example GC-MS Operating Conditions

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., ZB-5MS, 30 m x 0.25 mm) ijpsr.com |

| Carrier Gas | Helium at ~1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Detector | Quadrupole |

| Scan Range | 40-450 amu |

UV/Vis Diffuse Reflectance Spectroscopy (DRS) and Photoluminescence (PL) Studies

UV/Vis Diffuse Reflectance Spectroscopy (DRS) is a technique used to obtain the absorption spectrum of solid, powdered, or opaque samples by measuring the light that is diffusely reflected from the material's surface. caltech.eduwikipedia.org For this compound, DRS can provide information about the electronic transitions within the molecule in its solid state, primarily the π→π* transitions associated with the substituted benzene ring. researchgate.netresearchgate.net These absorption bands are typically found in the UV region. The data obtained can be complementary to that from standard transmission UV/Vis spectroscopy of solutions.

Photoluminescence (PL) spectroscopy involves measuring the light emitted from a sample after it has absorbed photons. This emission, which includes fluorescence and phosphorescence, provides insights into the excited electronic states of a molecule. While many simple aromatic esters are not strongly luminescent, the presence of heavy atoms like bromine can influence excited state dynamics through the heavy-atom effect. Furthermore, intermolecular interactions in the solid state, such as halogen bonding and π–π stacking, can significantly modulate the photophysical properties of aromatic compounds, sometimes leading to aggregation-induced emission or changes in the emission wavelength. PL studies could therefore reveal information about the molecular packing and electronic communication between molecules of this compound in the solid state.

Electron Spin Resonance (ESR) Spectroscopy for Radical Mechanism Investigations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that detects species with one or more unpaired electrons, such as free radicals. unibo.itnih.govnih.gov While this compound is a diamagnetic molecule (no unpaired electrons) and thus ESR-inactive, the technique is invaluable for investigating reaction mechanisms that may involve radical intermediates. libretexts.org

For instance, certain dehalogenation reactions, photochemical reactions, or reactions initiated by radical initiators could proceed via a radical pathway. rsc.org If a reaction involving this compound were suspected to form a radical intermediate (e.g., by homolytic cleavage of the C-Br or C-Cl bond under specific conditions), ESR would be the primary method for detecting and characterizing that transient species. libretexts.org Often, due to the short lifetime of reactive radicals, a technique called spin trapping is employed, where the transient radical reacts with a "spin trap" molecule to form a more stable, persistent radical that can be readily observed by ESR. nih.gov

Ion Cyclotron Resonance (ICR) Spectroscopy for Ion-Molecule Reactions and Energetics

Ion Cyclotron Resonance (ICR) spectroscopy is a powerful mass spectrometry technique for studying the intrinsic properties and reactions of ions in the gas phase, free from complicating solvent effects. nih.govcolorado.edu By trapping ions in a magnetic and electric field, ICR allows for the precise measurement of their mass-to-charge ratio and the observation of their reactions with neutral molecules over extended periods. nih.govaip.org This methodology is particularly suited for elucidating the fundamental thermochemical properties of a molecule, such as its proton affinity and gas-phase acidity, and for determining the kinetics of ion-molecule reactions. nih.govacs.orgaip.org

The core principle of ICR is based on the cyclical motion of an ion in a uniform magnetic field. wikipedia.org The angular frequency of this motion, known as the cyclotron frequency (ω), is dependent on the ion's mass-to-charge ratio (m/z) and the strength of the magnetic field (B), as described by the equation:

ω = zeB / m wikipedia.org

where z is the charge number of the ion and e is the elementary charge. By irradiating the trapped ions with a radiofrequency electric field, those ions whose cyclotron frequency matches the applied frequency will absorb energy, increase their kinetic energy and orbital radius, and can be detected. nih.gov This high-resolution detection makes Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry an exceptionally precise tool for distinguishing between ions of very similar masses. aps.org

For a compound such as this compound, ICR spectroscopy can be employed to investigate several key aspects of its gas-phase ion chemistry.

Proton Transfer Reactions and Gas-Phase Energetics

A primary application of ICR is the determination of gas-phase basicity (GB) and proton affinity (PA). govinfo.gov Proton affinity is the negative of the enthalpy change for the protonation of a neutral species, while gas-phase basicity is the negative of the Gibbs free energy change. These values quantify the intrinsic basicity of a molecule. For this compound, the most likely site of protonation is the carbonyl oxygen of the ester group, due to the high electron density and accessibility of its lone pair electrons.

The proton affinity can be determined by observing proton transfer reactions between the target molecule (M) and a series of reference bases (B) with known PAs.

MH⁺ + B ⇌ M + BH⁺

By monitoring the direction and equilibrium of this reaction, the PA of the target molecule can be "bracketed" or precisely determined if equilibrium is reached. govinfo.gov Given the presence of two electron-withdrawing halogen substituents (bromine and chlorine) on the aromatic ring, the basicity of the carbonyl oxygen in this compound is expected to be lower than that of unsubstituted ethyl benzoate. These substituents inductively withdraw electron density from the ring and, by extension, from the carbonyl group, making it less attractive to a proton.

Conversely, gas-phase acidity can be determined by studying deprotonation reactions. For this compound, the most acidic protons are likely those on the ethyl group's alpha-carbon, though deprotonation of the aromatic ring is also possible. The acidity is measured by reacting the molecule's conjugate base (formed via deprotonation) with a series of reference acids. The electron-withdrawing nature of the halogens would significantly increase the gas-phase acidity of the parent 4-bromo-3-chlorobenzoic acid compared to unsubstituted benzoic acid.

The following table illustrates the expected trends in gas-phase acidity for related benzoic acids, providing context for the acidity of the parent acid of the target ester.

| Compound | Substituent Effects | Expected Relative Gas-Phase Acidity |

| Benzoic Acid | Reference compound | Baseline |

| 4-Bromobenzoic Acid | Strong electron-withdrawing | Higher than Benzoic Acid |

| 3-Chlorobenzoic Acid | Strong electron-withdrawing | Higher than Benzoic Acid |

| 4-Bromo-3-chlorobenzoic Acid | Additive electron-withdrawing | Higher than single-halogenated acids |

This table is illustrative and shows expected trends based on established chemical principles. Specific experimental values for all compounds under identical conditions may vary.

Nucleophilic and Electrophilic Reactions

The trapped ion cell of an ICR spectrometer acts as a microreactor, allowing for the study of reactions between mass-selected ions and neutral reagent gases introduced at low pressures. nih.govnih.gov For the molecular ion of this compound (M⁺·), or its protonated form (MH⁺), reactions with various nucleophiles can be investigated. For example, reaction with water or ammonia (B1221849) could lead to addition-elimination reactions at the carbonyl carbon.

Similarly, the reactions of anions derived from this compound with electrophilic reagents can be studied. For instance, the carboxylate anion, formed by fragmentation (loss of the ethyl group), could be reacted with methylating agents to probe its reactivity.

Kinetic Analysis of Ion-Molecule Reactions

By monitoring the abundance of reactant and product ions as a function of time, the rate constants for ion-molecule reactions can be determined. nasa.govresearchgate.net This is a key strength of pulsed ICR methods, where the reaction time can be precisely controlled. nih.govaip.org For a reaction such as proton transfer from a reagent ion (AH⁺) to this compound (M):

AH⁺ + M → MH⁺ + A

The rate of disappearance of the reactant ion AH⁺ can be measured, allowing for the calculation of the reaction rate constant. This provides quantitative data on the reactivity of the compound in the gas phase. The reaction efficiency can give further insight into the energetics and mechanism of the reaction.

The table below provides a hypothetical set of reaction parameters that could be determined using ICR for the protonation of an aromatic ester.

| Reactant Ion (AH⁺) | Proton Affinity of A (kJ/mol) | Reaction Rate Constant (cm³/molecule·s) | Reaction Efficiency |

| H₃O⁺ | 691 | k₁ | High |

| NH₄⁺ | 854 | k₂ | Low / None |

| (CH₃)₂COH⁺ | 812 | k₃ | Moderate |

This is a representative data table illustrating the type of information obtainable from ICR kinetic studies. The values are not specific experimental results for this compound.

Theoretical and Computational Chemistry Studies of Ethyl 4 Bromo 3 Chlorobenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's geometric and electronic properties. The B3LYP functional, combined with basis sets such as 6-311++G(d,p), is a widely employed method for such investigations. asianpubs.orgresearchgate.netresearchgate.net This approach is used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This includes crucial parameters like bond lengths, bond angles, and dihedral angles.

The electronic structure of a molecule, which dictates its reactivity and physical properties, can also be elucidated through DFT. This includes the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues to its interactive behavior.

Frontier Molecular Orbital Analysis: HOMO-LUMO Energy and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.

For Ethyl 4-bromo-3-chlorobenzoate, FMO analysis would provide valuable information about its reactivity. A computational study on a structurally similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, calculated a HOMO-LUMO energy gap of 4.46 eV. researchgate.net Another study on methyl 4-bromo-2-fluorobenzoate reported HOMO and LUMO energy values of -6.509 eV and -4.305 eV, respectively. researchgate.net

The spatial distribution of the HOMO and LUMO is also significant. The regions of the molecule where these orbitals are concentrated indicate the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, it would be expected that the HOMO is primarily located on the benzene (B151609) ring and the halogen atoms, while the LUMO may be distributed over the carbonyl group and the aromatic ring.

Table 1: Frontier Molecular Orbital Energies of Analagous Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4-bromo-3-(methoxymethoxy) benzoic acid | Not Specified | Not Specified | 4.46 |

| methyl 4-bromo-2-fluorobenzoate | -6.509 | -4.305 | 2.204 |

This table presents data from closely related compounds to illustrate the application of FMO analysis.

Prediction and Assignment of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

Theoretical calculations of the vibrational spectrum of this compound would provide a set of vibrational modes and their corresponding frequencies. By comparing these calculated frequencies with experimental IR and Raman spectra, a detailed assignment of the spectral bands to specific molecular vibrations (e.g., C=O stretching, C-Br stretching, aromatic C-H bending) can be achieved. For example, a study on p-chlorobenzoic acid demonstrated the use of DFT to calculate and assign its vibrational frequencies. nih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule. While no specific computational NMR data for this compound was found, an experimental ¹H NMR spectrum for the related ethyl 4-chlorobenzoate (B1228818) is available and could serve as a benchmark for future theoretical studies. chemicalbook.com

Investigation of Reaction Mechanisms and Transition State Energetics

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate.

For this compound, computational studies could investigate various potential reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group. A DFT study on the Arbuzov reaction between ethyl halides and trimethoxyphosphine, for instance, successfully elucidated the two-stage reaction mechanism and identified the corresponding transition states. chemrxiv.orgfreezetech.ru Such an approach for this compound would involve locating the transition state structures for a given reaction and calculating the activation energy barrier. This information would be critical in predicting the reaction kinetics and understanding the factors that influence the reaction pathway.

Regioselectivity Studies of Nucleophilic and Radical Reactions

The presence of multiple substituents on the benzene ring of this compound raises the question of regioselectivity in its reactions. For instance, in a nucleophilic aromatic substitution reaction, the incoming nucleophile could potentially attack different positions on the ring. Similarly, radical reactions could also exhibit regioselectivity.

Theoretical studies can predict the most likely site of attack by analyzing the electronic properties of the molecule. For nucleophilic attack, regions with a more positive electrostatic potential or a significant LUMO coefficient are generally favored. For radical reactions, the stability of the potential radical intermediates is a key factor.

A study on the regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions in radical nucleophilic substitution (SRN1) reactions provides a relevant example. chemrxiv.org This study showed that the relative reactivity of the chlorine leaving group was dependent on its position (para ≥ ortho >> meta). chemrxiv.org A similar computational investigation for this compound would involve calculating the energies of the possible intermediates or transition states for attack at different positions to predict the most favorable reaction pathway.

Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For a molecule like this compound, which contains two halogen atoms, halogen bonding is a particularly important non-covalent interaction to consider.

A halogen bond is an attractive interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify these interactions. sigmaaldrich.com QTAIM analysis can identify bond critical points between interacting atoms and provide information about the nature and strength of the interaction.

While a specific analysis of non-covalent interactions for this compound is not available, the principles can be understood from general studies on halogen bonding. Such an analysis for this molecule would be important in understanding its solid-state structure and its potential interactions with biological macromolecules.

Molecular Dynamics and Molecular Docking Simulations in Pharmacological Contexts

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery and design to predict how a small molecule (ligand) might interact with a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This can provide insights into the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. MD simulations, on the other hand, provide a dynamic picture of the ligand-receptor complex over time, allowing for an assessment of its stability and the conformational changes that may occur upon binding.

Although no specific molecular docking or MD simulation studies have been reported for this compound, these techniques could be applied to investigate its potential as a ligand for various protein targets. For example, if a particular protein is implicated in a disease, docking simulations could be used to predict whether this compound could bind to its active site and potentially modulate its function. Subsequent MD simulations could then be used to validate the stability of the predicted binding mode.

Biological Relevance and Pharmacological Evaluation Through Derivatives

Exploration of Structure-Activity Relationships (SAR) for Halogenated Benzoate (B1203000) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a halogenated benzoate, influences its biological activity. These studies guide medicinal chemists in optimizing lead compounds by systematically altering the molecular framework and observing the effects on potency and selectivity.

The presence, type, and position of halogen atoms on a benzene (B151609) ring are critical determinants of a compound's interaction with biological targets. drugdesign.org Halogenation can influence a molecule's lipophilicity, electronic properties, and conformation, thereby affecting its binding affinity to receptors or enzymes. For instance, the introduction of a chlorine atom can enhance binding by establishing additional van der Waals interactions with a protein. drugdesign.org

Research into halogenated benzoic acid derivatives has revealed specific patterns:

Halogen Type and Size: In a study on the benzoic acid receptor cell of the female silk moth, the cellular response was found to decrease as the atomic size of the halogen substitute increased (from fluorine to iodine). nih.gov This suggests that steric effects can impair the molecule's recognition by the receptor. nih.gov

Positional Isomerism: The same study demonstrated that halogen substitutes were most effective when placed in the meta-position on the benzoic acid ring. nih.gov Similarly, studies on other compounds have shown that meta-substitution with halogen atoms can lead to very potent kinase inhibitors. drugdesign.org Research on benzoic acid derivatives' effects on red blood cells indicated that introducing chloride or bromide at the meta- and para-positions significantly enhanced the compound's activity compared to substitution at the ortho-position. nih.gov

Electronic Effects: The electronic effects of halogens are also crucial. A decrease in the electron density of the aromatic ring has been shown to improve receptor response. nih.gov This indicates that the inductive effects generated by halogen substitutes are a critical feature for molecular recognition. nih.gov

Enhanced Biological Activity: The addition of a halogenated benzoyl group to a parent molecule has been shown to enhance its biological activity. For example, the natural product altholactone (B132534), which has an initial minimum inhibitory concentration (MIC) of 128 μg/ml against certain fungi, saw its antifungal activity significantly increase upon esterification with halogenated benzoates. nih.gov Derivatives such as 3-bromo- (B131339) and 2,4-dichlorobenzoates exhibited potent activity against Cryptococcus neoformans, while 4-bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates were highly active against Saccharomyces cerevisiae. nih.gov

In Vitro Biochemical Assays for Interaction with Biological Targets (e.g., Enzymes, Receptors)

In vitro biochemical assays are essential for determining the specific molecular targets of a compound and quantifying its inhibitory or binding potency. Derivatives of halogenated benzoates have been evaluated against various biological targets, primarily enzymes implicated in disease.

One major area of investigation is in cancer therapy, particularly targeting enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. A study focused on synthesizing new derivatives of 4-amino-3-chloro benzoate ester to target this enzyme. nih.gov Through in silico docking studies, researchers investigated the binding patterns of these derivatives to the EGFR active site. nih.gov The results showed that hydrazine-1-carbothioamide derivatives (specifically compounds N5a-d) exhibited the most favorable binding patterns compared to the known EGFR inhibitor, erlotinib. nih.gov Subsequent biochemical assays confirmed that compound N5a effectively inhibits the tyrosine kinase activity of EGFR. nih.gov

Other studies have explored different enzyme targets. For example, halogenated derivatives of benzothiadiazine were investigated for their ability to inhibit mitochondrial respiratory complex II (CII). nih.gov These assays demonstrated that structural modifications led to a 15-fold increase in CII inhibition compared to the parent compound, diazoxide. nih.gov Similarly, ester derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory pathway. nih.gov A specific oxindole (B195798) ester derivative, compound 4h, showed potent dual inhibitory activity with IC₅₀ values of 0.0533 μM for COX-2 and 0.4195 μM for 5-LOX. nih.gov

Cellular Studies for Assaying Biological Effects

Cellular studies are performed to assess the biological effects of compounds on living cells, providing insights into their potential therapeutic efficacy and mechanism of action. Derivatives based on the halogenated benzoate scaffold have been tested for their cytotoxic and antiproliferative effects, primarily in cancer cell lines.

Building on the biochemical findings, a 4-amino-3-chloro benzoate derivative, compound N5a, was tested on several human cancer cell lines. nih.gov The study demonstrated that this compound induced significant cytotoxicity in A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. nih.gov Mechanistic studies revealed that the compound triggers cell death by activating the extrinsic apoptotic pathway, evidenced by the activation of caspase 3 and caspase 8. nih.gov

Other research on halogenated compounds has yielded similar findings. Novel halogenated benzothiadiazine derivatives were found to have a potent antineoplastic effect, with one compound showing an IC₅₀ of 2.93 μM in a triple-negative breast cancer cell model, while displaying high selectivity over non-malignant cells. nih.gov Benzothiazole derivatives have also been shown to inhibit the growth of breast and pancreatic cancer cells by inducing apoptosis, disrupting mitochondrial membrane potential, and causing cell cycle arrest. nih.govnih.gov

The table below summarizes the cytotoxic activity of selected halogenated benzoate derivatives and related structures in various cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

| Compound N5a (4-amino-3-chloro benzoate derivative) | A549 (lung), HepG2 (liver), HCT-116 (colon) | Induced cytotoxicity by activating the extrinsic apoptotic pathway. | nih.gov |

| Halogenated Benzothiadiazine Derivative | Triple-negative breast cancer model | IC₅₀ of 2.93 μM with high selectivity over nonmalignant cells. | nih.gov |

| 2,3-dihydro-1,5-benzodiazepine Derivatives | PC-3 (prostate cancer) | Selectively toxic to cancer cells at 20 µM. | researchgate.net |

| 2-Substituted Benzothiazole Derivatives | PANC-1 (pancreatic cancer) | Antiproliferative effects and induction of apoptosis. | nih.gov |

| 2-Substituted Benzothiazole Derivatives | MCF-7, MDA-MB-231 (breast cancer) | Inhibited cell growth, reduced cell motility, and induced apoptosis. | nih.gov |

Preclinical Evaluation of Potential Therapeutic Applications (e.g., Anti-inflammatory, Antimicrobial, Anticancer)

The data from SAR, biochemical, and cellular studies provide a foundation for evaluating the preclinical therapeutic potential of ethyl 4-bromo-3-chlorobenzoate derivatives. These investigations have pointed towards promising applications in anticancer, antimicrobial, and anti-inflammatory therapies.

Antimicrobial Activity: Halogenated benzoates have also demonstrated significant antimicrobial properties. In a key study, ester derivatives of altholactone were synthesized and tested for antifungal activity. nih.gov The results, summarized in the table below, show that the addition of halogenated benzoyl groups dramatically improved antifungal potency compared to the parent compound. nih.gov This indicates that such derivatives could be developed to treat fungal infections. Other related heterocyclic compounds have also shown significant antibacterial activity, including the ability to inhibit biofilm formation. researchgate.net

Antifungal Activity of Halogenated Benzoate Derivatives of Altholactone

| Derivative | Target Organism | MIC (μg/ml) | Reference |

|---|---|---|---|

| Altholactone (parent compound) | Cryptococcus neoformans | 128 | nih.gov |

| 3-Bromobenzoate | Cryptococcus neoformans | 16 | nih.gov |

| 2,4-Dichlorobenzoate | Cryptococcus neoformans | 16 | nih.gov |

| Altholactone (parent compound) | Saccharomyces cerevisiae | 128 | nih.gov |

| 4-Bromobenzoate | Saccharomyces cerevisiae | 1 | nih.gov |

| 4-Iodobenzoate (B1621894) | Saccharomyces cerevisiae | 1 | nih.gov |

Anti-inflammatory Applications: The development of compounds that can inhibit key inflammatory enzymes represents a viable strategy for creating new anti-inflammatory drugs. nih.gov By designing ester derivatives that act as dual COX/5-LOX inhibitors, researchers have identified candidates with potent anti-inflammatory and analgesic activities in preclinical models. nih.gov For instance, certain oxindole ester derivatives provided up to 100% edema inhibition in relevant assays, highlighting their potential for treating inflammatory conditions. nih.gov

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates to reduce environmental impact and improve efficiency. nih.govscispace.com Traditional methods for the synthesis of halogenated benzoic acid esters often involve harsh reagents and generate significant waste. Emerging research focuses on developing more sustainable and environmentally friendly synthetic routes.

Key aspects of green chemistry applicable to the synthesis of Ethyl 4-bromo-3-chlorobenzoate include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. nih.gov

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or sonication to accelerate reactions and reduce energy consumption. ijisrt.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. nih.gov

Below is a comparative table of traditional versus potential green synthesis methodologies for a related compound, which illustrates the principles that can be applied to this compound.

| Feature | Traditional Synthesis (e.g., Esterification) | Potential Green Synthesis |

| Solvent | Often uses excess hazardous organic solvents like toluene. chemicalbook.com | Solvent-free conditions or use of green solvents (e.g., ethanol). ijisrt.comchemicalbook.com |

| Catalyst | May use strong mineral acids (e.g., H₂SO₄), which are corrosive and difficult to recycle. | Use of solid acid catalysts or enzymes that are recyclable and less hazardous. |

| Energy Source | Conventional heating, often for extended periods. chemicalbook.com | Microwave or ultrasound-assisted synthesis for faster reaction times and lower energy use. ijisrt.com |

| Byproducts | Can generate significant amounts of waste from reagents and solvents. | Minimized waste generation due to higher efficiency and recyclable components. nih.gov |

Novel Catalytic Systems for Functionalization and Transformation

The bromo and chloro substituents on the aromatic ring of this compound are ideal handles for further functionalization using novel catalytic systems. These transformations allow for the introduction of new chemical moieties, leading to a diverse range of derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can allow for selective functionalization. For instance, the C-Br bond is generally more reactive in palladium-catalyzed couplings, enabling selective substitution at the 4-position.

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative for chemical transformations. For example, certain microorganisms have been shown to metabolize halogenated benzoates. Alcaligenes denitrificans NTB-1 can perform hydrolytic dehalogenation of 4-chlorobenzoate (B1228818), 4-bromobenzoate, and 4-iodobenzoate (B1621894) to 4-hydroxybenzoate. nih.gov This suggests the potential for enzymatic systems to selectively dehalogenate or otherwise transform this compound.

| Catalytic Transformation | Reagents/Catalyst | Potential Product |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Ethyl 3-chloro-4-arylbenzoate |

| Heck Reaction | Alkene, Pd catalyst, base | Ethyl 3-chloro-4-vinylbenzoate |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Ethyl 3-chloro-4-alkynylbenzoate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Ethyl 3-chloro-4-aminobenzoate |

| Hydrolytic Dehalogenation | Dehalogenase enzyme | Ethyl 3-chloro-4-hydroxybenzoate |

Design and Synthesis of Advanced Pharmaceutical Leads

This compound is a valuable scaffold for the design and synthesis of advanced pharmaceutical leads. biosynth.com The presence of two different halogens allows for stepwise and selective modifications, which is a key strategy in medicinal chemistry for developing structure-activity relationships.

The quinazoline (B50416) core, for instance, is found in numerous medicinally important compounds with a wide range of biological activities, including antibacterial and anticancer properties. rjpbcs.com Starting from halogenated anthranilic acids, which can be derived from compounds like this compound, a variety of quinazoline derivatives can be synthesized. rjpbcs.com Similarly, pyrazine (B50134) carboxamides, known for their antibacterial properties, have been synthesized from brominated phenyl precursors. mdpi.com The development of novel pyrazine derivatives has shown promise against extensively drug-resistant Salmonella Typhi. mdpi.com

| Starting Material Derivative | Potential Pharmaceutical Scaffold | Therapeutic Area |

| 4-Amino-3-chlorobenzoic acid | Quinazoline | Antibacterial, Anticancer |

| 4-Bromo-3-chlorobenzoyl chloride | Substituted Amides/Esters | Various |

| 4-Hydrazinyl-3-chlorobenzoate | Pyrazoles, Triazoles | Anti-inflammatory, Antimicrobial |

| 4-Aryl-3-chlorobenzoate | Biaryl compounds | Various |

High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening (HTS) to identify new drug candidates. openaccessjournals.comnih.gov this compound is an excellent starting point for creating such libraries due to its multiple points of diversification.

A combinatorial library can be designed where the ester group is first hydrolyzed or converted to an amide, and then the bromo and chloro groups are functionalized using various cross-coupling reactions. This approach allows for the systematic variation of different parts of the molecule to explore a vast chemical space. openaccessjournals.com

Hypothetical Combinatorial Library Synthesis:

Scaffold Preparation: Convert the ethyl ester of this compound to a carboxylic acid or an amide.

Parallel Synthesis: In a multi-well plate format, react the scaffold with a diverse set of building blocks.

Diversification at the 4-position (C-Br): Use a library of boronic acids in a Suzuki coupling reaction.

Diversification at the 3-position (C-Cl): Under more forcing conditions, use a second library of building blocks (e.g., amines in a Buchwald-Hartwig amination).

Diversification at the ester/amide position: If starting with the carboxylic acid, use a library of alcohols or amines to form a variety of esters or amides.

| Library Component | Diversification Strategy | Number of Building Blocks |

| R1 (at 4-position) | Suzuki Coupling | 100 different boronic acids |

| R2 (at 3-position) | Buchwald-Hartwig Amination | 100 different amines |

| R3 (at ester/amide) | Amide Formation | 100 different amines |

| Total Compounds | Combinatorial Synthesis | 1,000,000 |

This systematic approach allows for the efficient synthesis and screening of a large number of compounds, accelerating the discovery of new molecules with desired biological activities. openaccessjournals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。